3-Bromoimidazo[1,2-B]pyridazine
Overview
Description
3-Bromoimidazo[1,2-B]pyridazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. It is primarily used as an intermediate in the synthesis of pharmaceutical compounds, notably Ponatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia .
Mechanism of Action
Target of Action
3-Bromoimidazo[1,2-B]pyridazine is primarily used as a pharmaceutical intermediate in the preparation of Ponatinib . Ponatinib is a tyrosine kinase inhibitor (TKI) that targets BCR-ABL, an abnormal tyrosine kinase that is expressed in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .
Mode of Action
As a TKI, Ponatinib, and by extension this compound, works by binding to the tyrosine kinase enzyme thereby inhibiting its activity . This prevents the enzyme from performing its role in the signal transduction pathway, which is crucial for cell growth and division. By inhibiting this pathway, the compound can help control the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BCR-ABL signaling pathway . This pathway is involved in cell growth and division, and its dysregulation is implicated in the development of certain types of leukemia . By inhibiting the BCR-ABL tyrosine kinase, the compound can disrupt this pathway and prevent the uncontrolled growth of cancer cells .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier, which could be beneficial in the treatment of central nervous system malignancies .
Result of Action
The primary result of the action of this compound is the inhibition of the BCR-ABL tyrosine kinase . This leads to a disruption of the BCR-ABL signaling pathway, which in turn can control the growth of cancer cells . This makes the compound a valuable tool in the treatment of diseases like CML and Ph+ ALL .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that exposure to light, moisture, or extreme temperatures could potentially affect the compound’s stability, efficacy, and action .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a significant role in biochemical reactions
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specifics of how 3-Bromoimidazo[1,2-B]pyridazine affects these processes are still being researched.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their effects are still being studied.
Preparation Methods
The synthesis of 3-Bromoimidazo[1,2-B]pyridazine typically involves the reaction of α-bromoketones with 2-aminopyridine. This process can be carried out under various conditions to yield different products. For instance, in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene, the reaction proceeds via C–C bond cleavage to form N-(pyridin-2-yl)amides. Alternatively, in ethyl acetate with only TBHP, a one-pot tandem cyclization/bromination occurs, leading to the formation of 3-bromoimidazopyridines .
Chemical Reactions Analysis
3-Bromoimidazo[1,2-B]pyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different functional groups.
Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromoimidazo[1,2-B]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As mentioned, it is an intermediate in the synthesis of Ponatinib, a drug used in cancer treatment.
Industry: It finds applications in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-B]pyridazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyridazine Derivatives: These compounds are known for their corrosion inhibition properties and are used in various industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVHOFAWISYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512053 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-73-5 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKB88Q7SYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines?
A: Recent research [] has shown that reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary or secondary alkylamines in the presence of Cesium Fluoride (CsF) and Benzyl Triethylammonium Chloride (BnNEt3Cl) in Dimethyl Sulfoxide (DMSO) at 100°C for 24 hours yields the corresponding C-6 aminated products with excellent yields (79–98%; average yield = 92%). This method is cost-effective and utilizes significantly less toxic fluoride compared to previous methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.